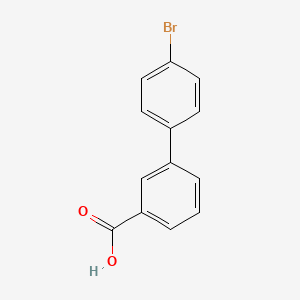

4'-Bromo-biphenyl-3-carboxylic acid

Beschreibung

Significance of Biphenyl (B1667301) Derivatives as Research Scaffolds

The biphenyl structure is a fundamental building block in the design and synthesis of a wide array of molecules. arabjchem.orgrsc.org Its rigidity and tunable electronic properties make it an attractive scaffold for developing new materials and therapeutic agents. rsc.org

Biphenyl derivatives are of significant interest in medicinal chemistry due to their presence in many biologically active compounds. arabjchem.orgrsc.orgresearchgate.net The biphenyl moiety is a key structural component in drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. arabjchem.orgresearchgate.netajgreenchem.com For instance, some biphenyl derivatives have been investigated as inhibitors of the PD-1/PD-L1 pathway, a critical target in cancer immunotherapy. researchgate.netnih.gov The structural framework of biphenyls allows for the spatial arrangement of functional groups in a way that can facilitate specific interactions with biological targets. nih.govnih.gov

In materials science, biphenyl derivatives are utilized for their unique optical and electronic properties. rsc.orgrsc.org They are foundational components in the development of liquid crystals, which are used in display technologies. arabjchem.orgresearchgate.net The rigid nature of the biphenyl core contributes to the formation of ordered structures, which is essential for liquid crystalline behavior. researchgate.net Furthermore, fluorinated biphenyls are employed in the creation of organic light-emitting diodes (OLEDs) and other organic semiconductors due to their chemical stability and electron-poor characteristics. rsc.org

Biphenyls serve as crucial intermediates in the synthesis of more complex molecules. arabjchem.orgrsc.orgresearchgate.net The functionalization of the biphenyl core through various chemical reactions allows for the construction of diverse molecular architectures. arabjchem.orgresearchgate.net Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed to synthesize substituted biphenyls, which can then be used in the production of fine chemicals, polymers, and pharmaceuticals. rsc.orgrsc.org

Focus on 4'-Bromo-biphenyl-3-carboxylic acid within the Biphenyl Class

Among the vast family of biphenyl derivatives, this compound stands out due to the specific placement of its functional groups.

| Property | Value |

| Molecular Formula | C13H9BrO2 |

| SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Br |

| InChI | InChI=1S/C13H9BrO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) |

| InChIKey | IZEOXGJWZDXOEI-UHFFFAOYSA-N |

| Compound Name | 3-(4-bromophenyl)benzoic acid |

| Predicted data for this compound. uni.lu |

The presence of both a bromine atom and a carboxylic acid group on the biphenyl scaffold of this compound opens up a wide range of possibilities for further chemical modification. rsc.orgwikipedia.org The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, allowing for the attachment of various molecular fragments. researchgate.net The bromine atom is particularly useful as it can participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. rsc.orgmdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of more complex biphenyl derivatives for screening in drug discovery and materials science applications. rsc.orgajgreenchem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEOXGJWZDXOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363577 | |

| Record name | 3-(4-bromophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885951-66-6 | |

| Record name | 3-(4-bromophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromo-biphenyl-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 4 Bromo Biphenyl 3 Carboxylic Acid and Its Analogs

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. jocpr.com These reactions offer a powerful and versatile approach to constructing the biphenyl (B1667301) core of 4'-Bromo-biphenyl-3-carboxylic acid and related structures with high efficiency and selectivity. jocpr.com

Suzuki-Miyaura Coupling as a Primary Synthetic Route

The Suzuki-Miyaura coupling reaction stands out as one of the most important and efficient strategies for the synthesis of unsymmetrical biaryl compounds like this compound. gre.ac.uklibretexts.org This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate. jocpr.comlibretexts.org Its popularity stems from the commercial availability and low toxicity of the boronic acid reagents, mild reaction conditions, and broad functional group tolerance. gre.ac.uknih.gov

A common synthetic route to biphenyl carboxylic acids involves the Suzuki-Miyaura coupling of a substituted bromobenzoic acid with an arylboronic acid. For instance, 1-(4-bromophenyl) cyclopropane-1-carboxylic acid can be coupled with various substituted boronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst in an alkaline medium to produce a range of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives in good yields. ajgreenchem.com

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the catalytic system. Research has focused on optimizing palladium complexes and developing novel catalysts to enhance reactivity, stability, and substrate scope. researchgate.netrsc.org

Automated high-throughput screening systems have been employed to rapidly optimize catalytic systems for challenging Suzuki-Miyaura couplings. researchgate.netrsc.orgnih.gov These systems can evaluate a wide range of discrete variables, such as palladacycle precatalysts and ligands, along with continuous variables like temperature, reaction time, and catalyst loading, to maximize the turnover number (TON) and yield. researchgate.netrsc.orgnih.gov For example, in the coupling of 3-chloropyridine (B48278) with a boronic acid pinacol (B44631) ester, an automated system identified a precatalyst based on PCy₃ as optimal, achieving a 35% yield at 110 °C. nih.gov

Palladacycles have emerged as highly active and stable catalysts for Suzuki-Miyaura reactions. libretexts.org They are often thermally stable, insensitive to air and water, and can be used at low loadings, making them environmentally friendly and cost-effective. libretexts.org

Nanocatalysts also offer a promising approach to improving the efficiency and sustainability of Suzuki-Miyaura couplings. A water-soluble fullerene-supported PdCl₂ nanocatalyst has been shown to effectively catalyze the synthesis of variously substituted biphenyl carboxylic acids from bromobenzoic acids and aryl boronic acids in water at room temperature with high yields. researchgate.net Another example is the use of ligand-free Pd/C as a catalyst, which allows the reaction to proceed in an ethanol-water mixture at room temperature in the open air, with the catalyst being recyclable. pku.edu.cn

The choice of ligand and solvent system plays a crucial role in the outcome of Suzuki-Miyaura couplings. Ligands can influence the catalyst's activity, stability, and selectivity, while the solvent system can affect reaction rates and facilitate catalyst-product separation. libretexts.orgresearchgate.netrsc.org

Ligand Effects: Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos, RuPhos) and trialkylphosphines, are often employed to enhance the catalytic activity. rsc.orgnih.govnih.gov The steric and electronic properties of the ligand can impact key steps in the catalytic cycle, such as oxidative addition and transmetalation. rsc.org For instance, in certain challenging couplings, the use of dialkylbiarylphosphine ligands has led to modest yields, while trialkylphosphine ligands like PCy₃ have proven more effective at higher temperatures. nih.gov The development of new ligands, such as those based on a biphenyl scaffold with an arsine moiety, has also shown promise in palladium-catalyzed reactions. rsc.orgnih.gov

Solvent Systems and Green Chemistry: There is a growing emphasis on developing more environmentally benign Suzuki-Miyaura protocols. This includes the use of "greener" solvents like water and ethanol (B145695). researchgate.netpku.edu.cnacs.org Water-soluble catalysts, such as those supported on fullerenes or utilizing water-soluble ligands like glycine, have been developed to facilitate reactions in aqueous media, often at room temperature and under aerobic conditions. researchgate.net The use of ethanol-water mixtures with a ligand-free Pd/C catalyst further exemplifies a move towards more sustainable synthesis. pku.edu.cn These approaches not only reduce the reliance on toxic organic solvents like toluene (B28343) and 1,4-dioxane (B91453) but also simplify product purification and catalyst recycling. researchgate.netpku.edu.cn

The table below summarizes the impact of different catalytic systems on the Suzuki-Miyaura coupling.

| Catalyst System | Ligand | Solvent | Key Features |

| Pd(PPh₃)₄ | Triphenylphosphine | 1,4-dioxane:H₂O | Standard conditions for biphenyl carboxylic acid synthesis. ajgreenchem.com |

| Palladacycle/PCy₃ | Tri-tert-butylphosphine | THF/Water | Effective for challenging couplings at elevated temperatures. nih.gov |

| Pd/C (ligand-free) | None | Ethanol/Water | Green, recyclable catalyst system, operates at room temperature in air. pku.edu.cn |

| C₆₀-TEGs/PdCl₂ | None (supported) | Water | Nanocatalyst enabling high yields at room temperature. researchgate.net |

The Suzuki-Miyaura coupling generally exhibits a broad substrate scope, tolerating a wide range of functional groups on both the organoboron reagent and the organic halide. gre.ac.uklibretexts.org This versatility is a key advantage for the synthesis of complex molecules. jocpr.com However, certain limitations and challenges exist, particularly with sterically hindered or electronically demanding substrates.

Substrate Scope: The reaction is effective for coupling various aryl and heteroaryl halides with a diverse array of aryl-, heteroaryl-, and vinylboronic acids. nih.gov This allows for the synthesis of a wide library of substituted biphenyls. gre.ac.uk For example, the synthesis of polyfluorinated biphenyls has been achieved by optimizing reaction conditions to handle electron-poor substrates. acs.org The reaction can also be applied to the synthesis of complex structures like those containing a tetrahydroisoquinoline-3-carboxylate core. researchgate.net

Limitations:

Steric Hindrance: Highly substituted or sterically demanding substrates can pose a challenge. For instance, the coupling of sterically hindered arylboronic acids with 2-substituted haloarenes may require specific catalysts and conditions to achieve high yields. researchgate.net In some cases of extreme steric hindrance on the aryl bromide, an interesting C-H bond functionalization-cross-coupling sequence may occur instead of the direct coupling. nih.gov

Electronically Demanding Substrates: While the reaction is generally tolerant of various electronic effects, highly electron-poor or electron-rich substrates can sometimes lead to lower yields or require specific catalyst systems. acs.org

Base-Sensitive Substrates: The basic conditions typically required for the Suzuki-Miyaura coupling can be a limitation for substrates containing base-sensitive functional groups. libretexts.org

The following table provides examples of the substrate scope in Suzuki-Miyaura reactions for synthesizing biphenyl derivatives.

| Aryl Halide | Boronic Acid | Catalyst System | Product Type |

| 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd catalyst | 4'-Methyl-4-nitrobiphenyl gre.ac.uk |

| 3-Chloropyridine | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Palladacycle/PCy₃ | Heteroaromatic biphenyl analog nih.gov |

| Polyfluorinated bromobenzenes | Fluorinated arylboronic acids | Optimized Pd/phosphine systems | Polyfluorinated biphenyls acs.org |

Other Relevant Cross-Coupling Strategies (e.g., Decarboxylative Cross-Coupling)

While Suzuki-Miyaura coupling is a dominant method, other cross-coupling strategies are also relevant for the synthesis of biphenyls. Decarboxylative cross-coupling has emerged as a powerful alternative that utilizes readily available carboxylic acids as coupling partners. wikipedia.org

This reaction involves the coupling of a carboxylic acid with an organic halide, leading to the formation of a new carbon-carbon bond with the extrusion of carbon dioxide. wikipedia.org A key advantage is the use of inexpensive and often naturally abundant carboxylic acids, which are less sensitive to air and moisture compared to organometallic reagents used in other coupling reactions. wikipedia.org

Different catalytic systems, including palladium-copper and palladium-silver bimetallic systems, have been developed for decarboxylative biaryl synthesis. wikipedia.org The reaction mechanism can vary, but a common pathway involves the initial decarboxylation of a metal carboxylate to form an organometallic intermediate, which then participates in the cross-coupling cycle. wikipedia.orgnih.gov This strategy has been successfully applied to the synthesis of various biaryl compounds, including those derived from heteroaromatic carboxylic acids. wikipedia.org More recent advancements have focused on photoredox and electrochemical methods for decarboxylative couplings, further expanding the scope and applicability of this transformation in medicinal chemistry. nih.gov

Stepwise Synthetic Pathways

In addition to direct cross-coupling approaches to form the biphenyl core, stepwise synthetic pathways are also employed. These methods often involve the initial synthesis of a functionalized biphenyl intermediate, which is then converted to the final carboxylic acid product.

One classical, though less common, approach involves the diazotization of a para-substituted aniline (B41778), such as p-bromoaniline, followed by a Gomberg-Bachmann-Hey type reaction with an aromatic hydrocarbon like benzene (B151609) to form the bromobiphenyl intermediate. orgsyn.org This intermediate can then be further functionalized to introduce the carboxylic acid group. For example, 4-bromobiphenyl (B57062) can be prepared by reacting diazotized p-bromoaniline with benzene in the presence of a base. orgsyn.org

Another stepwise strategy involves the selective bromination of biphenyl to produce 4-bromobiphenyl. This can be achieved using various brominating agents and catalysts in organic solvents. google.com The resulting 4-bromobiphenyl can then be subjected to reactions to install the carboxylic acid moiety at the desired position.

Furthermore, a Suzuki-Miyaura coupling can be the initial step to form a biphenyl system, followed by subsequent chemical transformations. For instance, a halogenated biphenyl can be coupled with a boronic acid derivative, and then a functional group on one of the rings can be converted to a carboxylic acid via hydrolysis or oxidation.

The table below outlines a stepwise synthesis of a biphenyl derivative.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Diazotization | p-Bromoaniline | NaNO₂, HCl, 0-5°C | p-Bromobenzenediazonium chloride orgsyn.org |

| 2. Arylation | p-Bromobenzenediazonium chloride, Benzene | NaOH | 4-Bromobiphenyl orgsyn.org |

| 3. Carboxylation | 4-Bromobiphenyl | (Not specified) | 4'-Bromo-biphenyl-x-carboxylic acid |

Selective Bromination of Biphenyl and Subsequent Carboxylation

A direct approach to synthesizing substituted biphenyls like this compound involves the sequential functionalization of the biphenyl backbone. This strategy hinges on controlling the regioselectivity of electrophilic substitution reactions.

One potential pathway involves the selective bromination of biphenyl. The challenge lies in directing the bromine to the 4-position. Following bromination, a subsequent carboxylation step would be required to introduce the carboxylic acid group at the 3-position of the other ring.

A modern variation of bromination is the ipso-bromination of arylboronic acids. In this method, an arylboronic acid is treated with a bromine source, leading to the replacement of the boronic acid group with a bromine atom. For instance, a general procedure involves reacting a selected arylboronic acid with a PVP-Br2 complex in acetonitrile (B52724) at elevated temperatures to afford the corresponding aryl bromide chemicalbook.com. This could be envisioned as part of a convergent synthesis where a pre-carboxylated phenylboronic acid is coupled with a bromo-benzene derivative, or where a biphenylboronic acid is selectively brominated.

The direct carboxylation of an aryl halide can be achieved through various methods, including Grignard reactions followed by quenching with carbon dioxide, or palladium-catalyzed carboxylation reactions. The sequence of these steps—bromination then carboxylation or vice versa—and the specific reagents used are critical for achieving the desired 4'-bromo-3-carboxy substitution pattern.

Classical Routes Involving Aniline Derivatives and Functional Group Transformations

Classical synthetic routes often leverage readily available starting materials like aniline derivatives and employ robust, well-established reactions. A prominent strategy for constructing biphenyl carboxylic acids involves the use of a substituted bromoaniline, which serves as a precursor for one of the aromatic rings.

A well-documented, large-scale synthesis of a biphenyl carboxylic acid analog utilizes 4-bromo-3-methylaniline (B1294692) as a key starting material. acs.orgacs.org This multi-step process illustrates a typical classical approach:

Amide Formation: The aniline is first acylated. For example, 4-bromo-3-methylaniline is treated with 4-chlorobutyryl chloride in the presence of a base like triethylamine (B128534) (TEA) or sodium hydroxide (B78521) (NaOH) to form the corresponding secondary amide. acs.orgacs.org

Intramolecular Cyclization: The resulting amide undergoes an intramolecular cyclization to form a lactam, such as 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one. This step is often promoted by a strong base like potassium tert-butoxide (KOt-Bu) or sodium hydroxide with a phase-transfer catalyst. acs.orgacs.org

Cross-Coupling Reaction: The crucial biphenyl linkage is then formed via a Suzuki-Miyaura cross-coupling reaction. The aryl bromide (the lactam intermediate) is coupled with a suitable boronic acid, such as 4-carboxyphenylboronic acid, in the presence of a palladium catalyst. acs.orgacs.org

This sequence effectively builds the biphenyl structure while incorporating the necessary functional groups or their precursors. The final carboxylic acid may be present on the boronic acid partner or introduced in a subsequent step.

| Step | Reactants | Catalyst/Reagents | Product | Ref |

| Amide Formation | 4-Bromo-3-methylaniline, 4-Chlorobutyryl chloride | TEA, THF or NaOH, TBAC, THF/H₂O | N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide | acs.orgacs.org |

| Cyclization | N-(4-Bromo-3-methylphenyl)-4-chlorobutanamide | KOt-Bu, THF or NaOH, TBAC, THF/H₂O | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | acs.orgacs.org |

| Suzuki Coupling | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one, 4-Carboxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O or Pd/C, Na₂CO₃, MeOH/H₂O | 2'-Methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid | acs.orgacs.org |

Friedel-Crafts Acylation Approaches to Biphenyl Carboxylic Acids

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. wikipedia.org This method can be a key step in the synthesis of biphenyl carboxylic acids, where the introduced acyl group (e.g., an acetyl group) is subsequently oxidized to a carboxylic acid.

The reaction involves treating the aromatic substrate, in this case, biphenyl or a substituted biphenyl, with an acylating agent in the presence of a catalyst.

Acylating Agents: Typical acylating agents include acyl chlorides or acid anhydrides. organic-chemistry.orgsigmaaldrich.com Carboxylic acids themselves can also be used, often requiring stronger conditions or specific catalytic systems to facilitate the reaction. researchgate.netnih.gov

Catalysts: A strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), is the traditional catalyst and is often required in stoichiometric amounts because it complexes with the product ketone. wikipedia.org However, for activated aromatic rings, catalytic amounts of milder Lewis acids (e.g., zinc salts) or Brønsted acids can be employed. wikipedia.org

For the synthesis of this compound, one could envision the Friedel-Crafts acylation of 4-bromobiphenyl. The primary challenge in this approach is controlling the regioselectivity. The 4'-bromo substituent is a deactivating but ortho, para-directing group. Acylation would likely occur on the unsubstituted ring, but achieving selective acylation at the 3-position over other positions (2- and 4-) can be difficult and may lead to a mixture of isomers requiring separation. The reaction conditions, including the choice of catalyst and solvent, can influence this selectivity.

| Catalyst Type | Example Catalyst | Acylating Agent | Key Features | Ref |

| Lewis Acid | AlCl₃ | Acyl Chloride, Anhydride | Traditional, often stoichiometric amounts required. | wikipedia.org |

| Lewis Acid | Eu(NTf₂)₃ | Carboxylic Acid | Effective at high temperatures (250 °C). | researchgate.net |

| Brønsted Acid | HNTf₂ | Carboxylic Acid | More effective than Lewis acids at lower temperatures for some substrates. | researchgate.net |

| Solid Acid | Zinc Oxide (ZnO) | Acyl Chloride | Heterogeneous catalyst, allows for simpler workup. | organic-chemistry.org |

Oxidation and Hydrolysis Methods for Carboxylic Acid Moiety Introduction

The introduction of the carboxylic acid group is a critical transformation in the synthesis of the target compound. This can be accomplished either by oxidizing a pre-existing functional group on the biphenyl scaffold or by hydrolyzing a carboxylic acid precursor.

Oxidation Methods: A common strategy involves the oxidation of an alkyl group, typically a methyl group, attached to the biphenyl ring. This is a powerful method if a suitably substituted precursor is available. For example, the synthesis of biphenyl-4,4'-dicarboxylic acid can be achieved by the molecular oxygen-mediated oxidation of 4,4'-diisopropylbiphenyl. google.com This reaction is typically performed in a solvent like an aliphatic carboxylic acid (e.g., acetic acid) and is catalyzed by metal salts, such as those of cobalt and manganese, often with a bromine-containing promoter. google.com Applying this principle, a precursor like 4'-bromo-3-methylbiphenyl (B1595217) could be oxidized to yield this compound.

Hydrolysis Methods: Alternatively, the carboxylic acid can be unmasked from a more stable precursor group via hydrolysis. This is often the final step in a synthetic sequence.

Hydrolysis of Nitriles: A nitrile group (-CN) can be converted to a carboxylic acid (-COOH) under either acidic or basic aqueous conditions with heating. youtube.com The synthesis would first focus on creating 4'-bromo-3-cyanobiphenyl, which would then be subjected to hydrolysis.

Hydrolysis of Esters or Amides: These functional groups are common precursors to carboxylic acids and can be hydrolyzed under acidic or basic conditions.

Hydrolysis of Oxazolines: Oxazoline groups serve as masked carboxylic acid functionalities. The hydrolysis of a 2-(biphenyl)oxazoline derivative to the corresponding biphenyl-2-carboxylic acid is a well-established method. google.comgoogle.com This process is typically carried out using aqueous hydrochloric acid at elevated temperatures, sometimes under pressure, to ensure complete conversion of the intermediate amino ester to the final carboxylic acid. google.comgoogle.com

Emerging Green Chemistry Approaches in Biphenyl Carboxylic Acid Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. wjpmr.com The synthesis of biphenyl carboxylic acids has benefited from these advancements, particularly in the development of reactions in aqueous media and the use of recyclable catalysts.

Water as a Reaction Medium

Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Its use in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions, has become a significant area of research.

The Suzuki-Miyaura coupling, a cornerstone reaction for biphenyl synthesis, has been successfully adapted to aqueous conditions. acs.org Performing this reaction in water or a mixture of water and an organic solvent offers several advantages:

Safety and Environmental Impact: It reduces or eliminates the need for volatile and often toxic organic solvents.

Enhanced Reactivity: In some cases, water can accelerate reaction rates.

Simplified Workup: Products may precipitate from the aqueous medium, simplifying isolation.

An example is the Pd/C-catalyzed Suzuki coupling of aryl bromides with arylboronic acids, which can be performed efficiently in a methanol (B129727)/water solvent system. acs.org Furthermore, highly efficient Suzuki-Miyaura reactions have been developed in neat water, even at room temperature, using specialized water-soluble catalysts. researchgate.netresearchgate.net

| Catalyst System | Substrates | Solvent | Key Advantage | Ref |

| Pd/C | Aryl Bromide, Arylboronic Acid | MeOH/H₂O | Improved yield, low residual Pd levels. | acs.org |

| C₆₀-TEGs/PdCl₂ Nanocatalyst | Bromobenzoic Acid, Arylboronic Acid | Pure H₂O | High yields at room temperature, recyclable catalyst. | researchgate.net |

Recyclable Catalytic Systems

The development of recyclable catalytic systems is a core principle of green chemistry, as it improves atom economy and reduces waste and cost associated with precious metal catalysts. For biphenyl carboxylic acid synthesis, this is most relevant to the palladium-catalyzed cross-coupling steps.

Heterogeneous Catalysts: Palladium on activated carbon (Pd/C) is a widely used, commercially available heterogeneous catalyst. acs.org It offers straightforward recovery through simple filtration and can often be reused multiple times without significant loss of activity. Its use in Suzuki-Miyaura couplings for preparing biphenyl carboxylic acid precursors is a practical application of a recyclable system on an industrial scale. acs.orgacs.org

Supported Nanocatalysts: Advanced recyclable systems involve immobilizing a catalyst on a solid support. A water-soluble fullerene-supported PdCl₂ nanocatalyst has been developed for the Suzuki-Miyaura synthesis of biphenyl carboxylic acids. researchgate.net This catalyst is highly active, allowing for very low catalyst loadings (0.01-0.05 mol%), and can be recycled and reused at least five times without a clear decrease in product yield. researchgate.net The use of such systems in aqueous media combines the benefits of a green solvent with catalyst recyclability, representing a significant step towards sustainable chemical manufacturing.

Derivatization and Functionalization Strategies for Research Applications

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group of 4'-Bromo-biphenyl-3-carboxylic acid can be readily converted into an ester. This transformation is typically achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org This reaction is reversible, and to favor the formation of the ester, a large excess of the alcohol is often used. libretexts.org For example, reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. chemicalbook.com The conversion to an ester can improve the compound's solubility in organic solvents and can be a necessary intermediate step in multi-step synthetic sequences.

Table 1: Examples of Esterification Products

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Methanol, H+ | This compound methyl ester |

Substitution Reactions at the Bromine Position

The bromine atom on the biphenyl (B1667301) ring is a key site for modification, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. acs.orgajgreenchem.com This powerful reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. ajgreenchem.comuwindsor.ca A palladium(0) catalyst, often in the presence of a phosphine (B1218219) ligand and a base, facilitates this transformation. acs.orgyoutube.com This strategy is widely used to synthesize more complex biphenyl derivatives and other poly-aromatic systems. For instance, coupling with a substituted phenylboronic acid can introduce a variety of functional groups onto the biphenyl core. ajgreenchem.com

Table 2: Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

Amidation Reactions

The carboxylic acid functional group can be converted into an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. libretexts.org Common methods involve the use of coupling reagents such as thionyl chloride (SOCl₂) to first form an acyl chloride, which then readily reacts with an amine to form the amide. libretexts.orgresearchgate.net Alternatively, boron-based reagents, like tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have been shown to be effective for direct amidation of carboxylic acids with a broad range of amines. nih.gov

Reduction Reactions of Carboxylic Acid and Ester Groups

The carboxylic acid and its ester derivatives can be reduced to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. chemistrysteps.comharvard.edu The reduction of a carboxylic acid with LiAlH₄ proceeds through a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an aldehyde intermediate that is immediately further reduced to the alcohol. libretexts.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃/THF), is another powerful reagent for reducing carboxylic acids and is known for its selectivity, often not reducing other functional groups like esters under the same conditions. libretexts.orgharvard.edu

Advanced Derivatization for Analytical and Biological Studies

The strategic derivatization of molecules like this compound is crucial for enhancing their detectability and for probing their biological activities.

In fields like metabolomics and environmental analysis, the identification and quantification of carboxylic acids can be challenging due to their poor ionization efficiency in mass spectrometry. nih.gov A powerful strategy to overcome this is halogen-labeling. Derivatizing carboxylic acids with a reagent containing a halogen, such as bromine, introduces a distinctive isotopic pattern that is easily recognizable in the mass spectrum. nih.govchemrxiv.orgchemrxiv.org This unique isotopic signature simplifies the identification of derivatized compounds within complex mixtures. nih.govchemrxiv.orgchemrxiv.org

A specific and effective reagent for the derivatization of carboxylic acids for analytical purposes is 4-Bromo-N-methylbenzylamine (4-BNMA). nih.govnih.govdtu.dk This reagent is particularly useful for the analysis of carboxylic acids by liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The derivatization, typically mediated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), attaches the 4-BNMA moiety to the carboxylic acid. nih.gov This has several advantages:

The presence of the bromine atom provides a clear isotopic signature for easy identification. nih.gov

The benzyl (B1604629) group enhances the compound's retention in reversed-phase chromatography. nih.gov

The tertiary amine in the resulting amide is readily protonated, leading to strong signals in positive electrospray ionization (ESI) mass spectrometry. acs.org

The fragmentation of the derivatized molecule in tandem mass spectrometry (MS/MS) often produces a characteristic fragment ion pair at m/z 169/171, which can be used to selectively screen for all derivatized carboxylic acids in a sample. chemrxiv.orgdtu.dkresearchgate.net

This derivatization strategy has been successfully applied to the analysis of various carboxylic acids, including intermediates of the tricarboxylic acid (TCA) cycle in biological samples and carboxylic acids in crude oil. chemrxiv.orgnih.govdtu.dk

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For molecules like 4'-Bromo-biphenyl-3-carboxylic acid, DFT calculations can predict a variety of properties, from the ground-state geometry to the distribution of frontier molecular orbitals.

Optimization of Molecular Structures and Energetic Considerations

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. reddit.com For this compound, this would involve determining the most stable arrangement of its atoms, including the dihedral angle between the two phenyl rings and the orientation of the carboxylic acid group.

In a related study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dihedral angle between the adjacent rings of the biphenyl (B1667301) moiety was found to be 26.09(4)°. nih.govresearchgate.net This deviation from planarity is a common feature in biphenyl systems and is influenced by the steric hindrance between ortho-hydrogens on the two rings and the nature of the substituents. The presence of the bulky bromine atom and the carboxylic acid group in this compound would also be expected to influence this angle.

The optimized structure corresponds to a minimum on the potential energy surface, and the associated energy provides a basis for comparing the stability of different conformers.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.govsigmaaldrich.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.govsigmaaldrich.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rri.res.in Conversely, a small gap indicates a molecule that is more reactive. nih.gov

For the related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the calculated HOMO-LUMO energy gap was 4.3337 eV. nih.govresearchgate.netrri.res.in It is anticipated that this compound would exhibit a comparable, though not identical, HOMO-LUMO gap. The distribution of the HOMO and LUMO across the molecule would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | Data not specified | Data not specified | 4.3337 | nih.govresearchgate.netrri.res.in |

| This compound | Not available in literature | Not available in literature | Not available in literature | N/A |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is colored to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making this site a likely target for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, indicating its acidic nature. The bromine atom, due to its electronegativity and the presence of the "halogen hole," could also present a region of positive potential, making it susceptible to nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. uni.luwisc.edu It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. rsc.org

Mechanistic Investigations of Reactions Involving this compound

Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. For example, the reactions of the carboxylic acid group, such as esterification or amidation, can be modeled to determine the transition state structures and activation energies. researchgate.net This information is vital for understanding the reaction kinetics and optimizing reaction conditions.

The presence of the bromine atom also opens up possibilities for cross-coupling reactions, which are fundamental in the synthesis of more complex molecules. Theoretical studies could elucidate the mechanistic details of such reactions, for instance, by modeling the oxidative addition and reductive elimination steps in a palladium-catalyzed coupling reaction.

Conformational Analysis and Stereochemical Studies

The biphenyl backbone of this compound allows for rotational freedom around the bond connecting the two phenyl rings. This leads to the possibility of different conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The relative orientation of the two rings and the carboxylic acid group can have a significant impact on the molecule's properties and its ability to interact with other molecules.

Furthermore, if the molecule were to have chiral centers, computational methods could be used to study its stereochemical properties. While this compound itself is not chiral, derivatives of it could be. In such cases, theoretical calculations could help in understanding the relative stabilities of different stereoisomers and predicting their chiroptical properties, such as circular dichroism spectra.

Theoretical Studies of Intermolecular Interactions

Theoretical and computational chemistry offer powerful tools to investigate the non-covalent interactions that govern the supramolecular assembly of molecules like this compound. These studies provide detailed insights into the geometry, strength, and nature of intermolecular forces, which are crucial for understanding the compound's crystal packing and solid-state properties. The primary intermolecular interactions expected for this compound are hydrogen bonding involving the carboxylic acid functional group and π-π stacking interactions between the biphenyl ring systems.

The carboxylic acid group is a strong hydrogen bond donor and acceptor. Consequently, molecules of this compound are predicted to form highly stable dimeric structures through dual hydrogen bonds between their carboxyl moieties. These interactions are a common and dominant feature in the solid-state structures of many carboxylic acids. Theoretical calculations, often employing Density Functional Theory (DFT), are used to model these hydrogen-bonded dimers and quantify their stability.

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses are further computational techniques that can elucidate the nature of these intermolecular contacts. AIM theory can identify bond critical points associated with hydrogen bonds and other weak interactions, while NBO analysis can reveal details about orbital-level interactions, such as charge transfer between molecules.

While specific theoretical studies exclusively focused on this compound are not extensively available in the public domain, data from analogous systems provide a strong basis for predicting its behavior. For instance, studies on various benzoic acid derivatives and other biphenyl compounds consistently highlight the importance of both hydrogen bonding and π-stacking in their crystal engineering.

Below is a table summarizing the types of intermolecular interactions and the computational methods used to study them, which are applicable to this compound.

| Interaction Type | Description | Typical Computational Methods | Key Parameters Investigated |

| Hydrogen Bonding | Interaction between the carboxylic acid protons (donor) and the carbonyl oxygens (acceptor) of neighboring molecules, typically forming cyclic dimers. | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), Atoms in Molecules (AIM) | Interaction Energy, O-H···O distance, O-H···O angle, Bond Critical Point properties |

| π-π Stacking | Non-covalent interaction between the aromatic rings of the biphenyl systems. Can occur in parallel-displaced or T-shaped geometries. | Symmetry-Adapted Perturbation Theory (SAPT), DFT with dispersion corrections (DFT-D) | Interaction Energy (Electrostatic, Exchange, Induction, Dispersion components), Inter-planar distance, Dihedral angles |

| Halogen Bonding | Potential interaction involving the bromine atom as an electrophilic region (σ-hole) with a nucleophilic site on an adjacent molecule. | High-level ab initio methods, DFT | Interaction Energy, Br···X distance (X = O, N, etc.), C-Br···X angle |

| Van der Waals Forces | General non-specific attractive or repulsive forces between molecules. | All computational methods account for these, particularly important in dispersion calculations. | Overall contribution to lattice energy and crystal packing |

Crystallography and Crystal Engineering Research

Single-Crystal X-ray Diffraction Studies of 4'-Bromo-biphenyl-3-carboxylic acid and its Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in confirming the molecular geometry, bond angles, and intermolecular interactions of biphenyl (B1667301) derivatives. For instance, studies on related biphenyl carboxylic acid compounds have utilized this technique to elucidate their crystal structures.

The analysis of a derivative, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, revealed a monoclinic crystal system with the space group P21/c. nih.gov The torsion angle between the ester group and the biphenyl ring system in this derivative was found to be -166.6(2)°. nih.gov Such studies provide unambiguous confirmation of the molecular conformation and the spatial arrangement of the substituent groups.

Table 1: Crystallographic Data for a 4'-Bromo-biphenyl Derivative

| Parameter | Value |

|---|---|

| Compound | 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate |

| Chemical Formula | C₂₀H₁₄BrClO₃ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.1234 (10) |

| b (Å) | 7.1456 (5) |

| c (Å) | 18.0035 (13) |

| β (°) | 108.348 (3) |

| Volume (ų) | 1723.1 (2) |

| Z | 4 |

Data sourced from a study on a related biphenyl derivative. nih.gov

Investigation of Crystal Packing and Supramolecular Interactions

Hydrogen bonds are among the most significant interactions in the crystal engineering of carboxylic acids. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), often leading to the formation of predictable supramolecular synthons. In many carboxylic acid structures, a common motif is the formation of a cyclic dimer through O-H···O hydrogen bonds between two carboxylic acid moieties.

In the case of biphenyl carboxylic acid derivatives, such as biphenyl-3,3′,4,4′-tetracarboxylic acid dihydrate, intermolecular O-H···O hydrogen bonds link the molecules, forming one-dimensional zigzag chains. nih.gov These chains are further interconnected by water molecules, which act as both hydrogen bond donors and acceptors, creating a complex three-dimensional supramolecular network. nih.gov For N-(4-carboxybenzyl)pyridinium bromide, a related carboxylic acid, a notable feature is the hydrogen bond between the carboxylic acid's O-H group and the bromide anion (O-H···Br), with an O···Br distance of 3.199(5) Å. nsf.gov

Besides classical hydrogen bonds, other weaker interactions play a vital role in stabilizing the crystal structures of this compound and its derivatives. These include:

C-H···O Interactions: These are weak hydrogen bonds where a carbon-hydrogen bond acts as the donor and an oxygen atom as the acceptor.

C-H···π Interactions: These interactions involve a C-H bond pointing towards the electron-rich π-system of an aromatic ring. In the crystal structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, weak C-H···π interactions are observed. nih.gov

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as oxygen. In the aforementioned derivative, short halogen···oxygen contacts (Cl···O and Br···O) were observed, forming molecular sheets. nih.gov The Br1···O2 distance was measured at 3.139 (2) Å. nih.gov

A Hirshfeld surface analysis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate revealed the relative contributions of different intermolecular contacts to the crystal packing. nih.gov The major contributions were from C···H/H···C (32.2%), H···H (26.3%), Br···H/H···Br (10.7%), and O···H/H···O (10.4%) contacts. nih.gov

Co-crystallization Research

Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule (a coformer) in the same crystal lattice. nih.govnih.gov This approach is of significant interest in pharmaceutical sciences and materials science for improving properties like solubility and stability. nih.govnih.gov

The design of co-crystals relies on the principles of supramolecular chemistry and crystal engineering. The selection of a suitable coformer is a critical step. nih.gov Key design principles include:

Supramolecular Synthons: The formation of co-crystals is often guided by the predictable formation of robust supramolecular synthons, which are recurring structural motifs based on intermolecular interactions. nih.gov For carboxylic acids, a common and reliable heterosynthon is the interaction between a carboxylic acid and a pyridine (B92270) group. nih.gov

Hydrogen Bond Rules: The formation of hydrogen bonds is a primary driving force for co-crystallization. The selection of coformers with complementary hydrogen bonding functionalities to the carboxylic acid group is a common strategy.

pKa Rule: The difference in pKa values between the active pharmaceutical ingredient (API) and the coformer can help predict whether a salt or a co-crystal will form. nih.gov A general guideline is that a ΔpKa (pKa of the base - pKa of the acid) of less than 0 suggests co-crystal formation, while a value greater than 3 typically leads to salt formation. nih.gov

Cambridge Structural Database (CSD) Screening: The CSD can be used to identify common and reliable supramolecular synthons and to guide the selection of potential coformers based on known crystal structures. nih.gov

Co-crystallization can significantly alter the solid-state properties of a compound. veranova.com For research purposes, this allows for the systematic investigation of structure-property relationships. By forming co-crystals of this compound with different coformers, researchers can study how changes in the crystal packing and intermolecular interactions affect its physical characteristics.

For example, co-crystallization has been shown to improve the dissolution rate of poorly soluble compounds. ugr.es Studies on other carboxylic acid-containing molecules have demonstrated that co-crystals can exhibit significantly higher aqueous solubility and dissolution rates compared to the pure compound. veranova.com The choice of coformer plays a crucial role; for instance, co-crystals of an active ingredient with different carboxylic acid coformers (like succinic acid, fumaric acid, or oxalic acid) can result in varying degrees of solubility enhancement. nih.govnih.gov This modification of properties is a direct consequence of the altered crystal lattice energy and the new intermolecular interactions introduced by the coformer. veranova.com

Powder X-ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA) in Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline structure of a solid material. When a sample is exposed to X-rays, the regularly arranged atoms in a crystalline lattice diffract the X-rays at specific angles. The resulting diffraction pattern is a unique fingerprint of the crystalline phase, providing information about the unit cell dimensions and the arrangement of atoms within the crystal.

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material, its composition, and to study thermal decomposition processes.

Detailed Research Findings

For a crystalline sample of this compound, a PXRD analysis would be expected to yield a distinct diffraction pattern with characteristic peaks at specific 2θ angles. The position and intensity of these peaks are dictated by the crystal lattice of the compound.

A hypothetical PXRD data table for this compound might look as follows. It is important to note that this data is illustrative and not based on experimental results.

Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 21.3 | 4.17 | 60 |

| 25.1 | 3.55 | 75 |

| 28.9 | 3.09 | 50 |

In a TGA experiment, a sample of this compound would be heated at a constant rate. The resulting thermogram would plot the percentage of mass loss against temperature. For a pure, anhydrous, and non-solvated crystalline solid, significant mass loss would typically be expected to occur at or near its decomposition temperature. The melting point for this compound is reported to be in the range of 194-198 °C. Decomposition would likely occur at a higher temperature.

A representative TGA data table, while not experimentally derived for this specific compound, can be conceptualized as follows:

Illustrative Thermogravimetric Analysis Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

|---|---|---|

| 25 - 200 | < 1 | Loss of adsorbed moisture/solvent |

| 200 - 350 | ~ 95 | Decomposition of the compound |

The initial minor mass loss below 200°C would likely correspond to the loss of any residual solvent or adsorbed water. The major mass loss event, commencing above the melting point, would signify the thermal decomposition of the molecule. The profile of this decomposition can provide insights into the degradation pathway of the compound.

Applications in Advanced Materials Research

Liquid Crystalline Polymers and Related Materials

Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

Organic molecules with extended π-conjugated systems are the foundation of organic semiconductors and are crucial for the development of OLEDs. While biphenyl (B1667301) units can be part of larger conjugated systems, there is no specific mention in the surveyed scientific articles or patents of 4'-Bromo-biphenyl-3-carboxylic acid being used as a key component in the active layers of OLEDs or as a primary organic semiconductor. The development of materials for these applications is highly dependent on achieving specific electronic properties, such as appropriate energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), high charge carrier mobility, and efficient luminescence, which have not been documented for this particular compound.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters connected by organic linkers. Carboxylic acids are common linkers in MOF synthesis. Biphenyl dicarboxylic acids, for example, are known to form robust frameworks. While it is theoretically possible to use this compound as a linker in the synthesis of MOFs or coordination polymers, the scientific literature reviewed does not provide specific examples of MOFs constructed from this particular ligand. The design of MOFs is highly specific, and the choice of linker is critical in determining the resulting structure and properties of the framework.

Precursors for Specialized Functional Materials

The structure of this compound, featuring both a carboxylic acid and a bromo functional group, makes it a potential precursor for a variety of more complex functional materials. The bromine atom can be substituted or used in cross-coupling reactions to build larger molecular architectures, while the carboxylic acid can be modified to introduce other functionalities. However, without specific research findings, any discussion of its role as a precursor remains speculative.

Biological Activity and Pharmaceutical Research Context

Anticancer Activity of Biphenyl (B1667301) Carboxylic Acid Derivatives

The quest for novel anticancer agents has led researchers to explore a multitude of chemical scaffolds, with biphenyl carboxylic acid derivatives emerging as a promising class of compounds. Their potential is being investigated through both laboratory experiments and computational methods.

A significant body of research has focused on the cytotoxic effects of biphenyl carboxylic acid derivatives against various cancer cell lines. In vitro assays are a primary method for this initial screening, providing data on a compound's ability to inhibit cancer cell growth. Breast cancer cell lines, such as MCF-7 and MDA-MB-231, are frequently used models in these studies.

For instance, a synthesized library of biphenyl carboxylic acids demonstrated notable anticancer activity against these two breast cancer cell lines. ajgreenchem.comajgreenchem.com One benzyloxy derivative, in particular, showed potent activity with IC50 values of 9.92 µM against MCF-7 and 9.54 µM against MDA-MB-231 cells. ajgreenchem.comajgreenchem.com An unsubstituted version also exhibited good activity. ajgreenchem.comajgreenchem.com Another study highlighted a nonplanar analogue of fascaplysin, Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide, which inhibits the growth of cancer cells by blocking the cell cycle. acs.orgnih.gov This compound was effective against human tumor xenografts from HCT-116 (colon) and NCI-H460 (lung) cells in mouse models. nih.gov

Further research into 4'-hydroxybiphenyl-4-carboxylic acid derivatives identified a compound (S4) that was cytotoxic to three cancer cell lines, with particular effectiveness against HCT-116 colorectal cancer cells. rjpbr.com Studies on triphenyltin(IV) carboxylates, derived from non-steroidal anti-inflammatory drugs like flurbiprofen (B1673479) (a biphenyl carboxylic acid derivative), showed exceptionally high cytotoxicity against several breast cancer cell lines, including BT-474, MDA-MB-468, MCF-7, and HCC1937, with IC50 values in the nanomolar range (0.076–0.200 µM). nih.gov

The following table summarizes the in vitro anticancer activity of selected biphenyl carboxylic acid derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Source |

| Benzyloxy biphenyl carboxylic acid (3j) | MCF-7 (Breast) | 9.92 ± 0.97 | ajgreenchem.comajgreenchem.com |

| Benzyloxy biphenyl carboxylic acid (3j) | MDA-MB-231 (Breast) | 9.54 ± 0.85 | ajgreenchem.comajgreenchem.com |

| Unsubstituted biphenyl carboxylic acid (3a) | MCF-7 (Breast) | 10.14 ± 2.05 | ajgreenchem.comajgreenchem.com |

| Unsubstituted biphenyl carboxylic acid (3a) | MDA-MB-231 (Breast) | 10.78 ± 2.58 | ajgreenchem.comajgreenchem.com |

| 4'-Hydroxybiphenyl-4-carboxylic acid deriv. (S4) | HCT-116 (Colorectal) | Comparable to Erlotinib | rjpbr.com |

| Styrylimidazo[1,2-a]pyridine deriv. (30a) | MDA-MB-231 (Breast) | 12.12 ± 0.54 | nih.gov |

| Styrylimidazo[1,2-a]pyridine deriv. (30a) | MCF-7 (Breast) | 9.59 ± 0.7 | nih.gov |

| Styrylimidazo[1,2-a]pyridine deriv. (30a) | T-47D (Breast) | 10.10 ± 0.4 | nih.gov |

| [Ph3Sn(IND)] (Triphenyltin(IV) deriv.) | Breast Carcinoma Cells | 0.076 - 0.200 | nih.gov |

| [Ph3Sn(FBP)] (Triphenyltin(IV) deriv.) | Breast Carcinoma Cells | 0.076 - 0.200 | nih.gov |

To complement experimental data and understand the mechanisms of action at a molecular level, computational docking studies are frequently employed. biointerfaceresearch.comresearchgate.net These studies simulate the interaction between a small molecule (ligand), such as a biphenyl carboxylic acid derivative, and a biological target, typically a protein or enzyme critical for cancer cell survival and proliferation. biointerfaceresearch.comresearchgate.net

In the study of biphenyl carboxylic acids with anticancer activity, molecular docking was used to investigate binding interactions with the estrogen receptor alpha (ERα), a key target in breast cancer therapy. ajgreenchem.comajgreenchem.com The potent benzyloxy compound showed promising binding interactions and a notable binding energy, suggesting a plausible mechanism for its observed cytotoxicity. ajgreenchem.comajgreenchem.com Similarly, docking studies on 4'-hydroxybiphenyl-4-carboxylic acid derivatives were used to predict their action as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, another important anticancer target. rjpbr.com Other research has utilized docking to explore the binding of biphenyl carboxylic acid derivatives to targets like matrix metalloproteinase-3 (MMP-3) inhibitors, which play a role in cancer metastasis. researchgate.net These computational approaches are invaluable for rational drug design, helping to predict the activity of new molecules and optimize their structures for better efficacy. biointerfaceresearch.com

Other Investigated Biological Activities of Biphenyl Derivatives (e.g., Anti-inflammatory, Antibacterial, Antiviral, Enzyme Inhibition)

Beyond their anticancer potential, biphenyl derivatives exhibit a wide spectrum of other biological activities, making them versatile scaffolds for drug development. ajgreenchem.com

Anti-inflammatory Activity : Many biphenyl carboxylic acids are known for their anti-inflammatory properties. ajgreenchem.com Well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Fenbufen are based on this structure. ajgreenchem.com Research has shown that newly synthesized biphenyl-4-carboxylic acid derivatives exhibit significant anti-inflammatory activity in carrageenan-induced paw edema tests in rats. nih.govptfarm.plresearchgate.net The mechanism for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. ptfarm.pl

Antibacterial Activity : The search for new antimicrobial agents to combat resistant bacteria is a global health priority. Biphenyl derivatives have shown promise in this area. patsnap.com For example, a series of biphenyl-4-carboxylic acid hydrazide-hydrazones were synthesized and evaluated for their in vitro antimicrobial activity, showing promising results against both Gram-positive and Gram-negative bacteria. researchgate.net Other studies have identified polyhydric biphenyl derivatives with potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. nih.gov

Antiviral Activity : Biphenyl derivatives have also been investigated for their ability to combat viral infections. researchgate.net Research into glycyrrhizic acid derivatives, which can feature biphenyl-like structures, has demonstrated activity against the Dengue virus by inhibiting the virus's E protein. mdpi.com Benzoic acid derivatives, a related class, have shown inhibitory activity against the influenza A virus and its neuraminidase enzyme. nih.gov Furthermore, studies on heteroaryldihydropyrimidine derivatives have identified compounds with potent anti-HBV (Hepatitis B virus) activity. nih.gov

Enzyme Inhibition : The specific structure of biphenyl derivatives allows them to interact with and inhibit various enzymes. A novel class of biphenylcarboxylic acid derivatives has been identified as inhibitors of osteoclastic bone resorption. nih.gov These compounds were found to promote osteoclast apoptosis, suggesting a potential therapeutic application in bone diseases like osteoporosis. nih.gov

4'-Bromo-biphenyl-3-carboxylic acid as an Intermediate for Biologically Active Compounds

While some biphenyl derivatives are studied for their direct biological effects, others, including this compound, serve as crucial starting materials or intermediates in the synthesis of more complex pharmaceutical compounds. researchgate.net Its structure, featuring a bromine atom and a carboxylic acid group on separate phenyl rings, allows for versatile chemical modifications.

The bromine atom on the 4'-position of this compound is particularly useful for cross-coupling reactions, such as the Suzuki-Miyaura coupling. ajgreenchem.comajgreenchem.com This allows for the introduction of various other molecular fragments, leading to a diverse library of new compounds. The carboxylic acid group provides another reactive handle for modifications, such as esterification or amidation, to produce a wide array of derivatives. youtube.comyoutube.com For instance, biphenyl-4-carboxylic acid hydrazide is a key intermediate in the synthesis of thiazolidinone derivatives that have shown significant anti-inflammatory activity. ptfarm.plresearchgate.net The synthesis of novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives with antitumor activities also relies on such intermediate structures. rjpbr.com The compound 4-Bromobiphenyl (B57062) itself is a known intermediate in the production of various agrochemical and pharmaceutical products. google.com

Understanding how a drug is metabolized by the body is a critical aspect of pharmaceutical research. The cytochrome P-450 (CYP450) family of enzymes, primarily found in the liver, is responsible for the metabolism of a vast number of drugs and other foreign compounds. nih.govnih.gov

Analytical and Spectroscopic Characterization Techniques for Research Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of 4'-Bromo-biphenyl-3-carboxylic acid by providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals in the aromatic region and a highly deshielded signal for the carboxylic acid proton.

Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet far downfield, generally in the range of 12.0-13.0 ppm, due to strong deshielding and hydrogen bonding. This signal can sometimes be broadened to the point of being difficult to distinguish from the baseline and may not be observed in solvents like DMSO-d₆ if there is proton exchange. rsc.org

Aromatic Protons (Ar-H): The seven aromatic protons on the two phenyl rings will appear as a series of multiplets in the approximate range of 7.3 to 8.3 ppm. rsc.orgdocbrown.info The exact chemical shifts and splitting patterns are complex due to the substituent effects of the bromine atom and the carboxylic acid group. Protons on the benzoic acid ring, particularly those ortho to the carboxyl group, are expected to be the most downfield due to the electron-withdrawing nature of the -COOH group. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is highly deshielded and typically appears in the range of 166-173 ppm. rsc.orgrsc.org

Aromatic Carbons: The 12 aromatic carbons will produce a series of signals between approximately 120 and 145 ppm. rsc.orgwisc.edu The carbon atom to which the bromine is attached (C4') will show a signal in the lower end of this range (around 122-125 ppm), while the carbons bonded to the other ring (C1 and C1') will be found further downfield. rsc.org

The following table presents expected chemical shift ranges for this compound based on data from analogous compounds.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad singlet) | rsc.org |

| ¹H | Aromatic (Ar-H) | 7.3 - 8.3 (multiplets) | rsc.orgdocbrown.info |

| ¹³C | Carbonyl (-COOH) | 166 - 173 | rsc.orgrsc.org |

| ¹³C | Aromatic (Ar-C) | 120 - 145 | rsc.orgwisc.edu |

Mass Spectrometry (MS, ESI-MS/MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. For this compound, techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable. The molecular formula of the compound is C₁₃H₉BrO₂, corresponding to a molecular weight of approximately 277.11 g/mol and a monoisotopic mass of about 275.979 g/mol . uni.lusigmaaldrich.com

ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often producing a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. uni.lu HRMS can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

The table below shows predicted mass-to-charge ratios (m/z) for various adducts of this compound that could be observed in ESI-MS.

| Adduct | Calculated m/z | Ionization Mode | Reference |

|---|---|---|---|

| [M-H]⁻ | 274.97130 | Negative | uni.lu |

| [M+H]⁺ | 276.98586 | Positive | uni.lu |

| [M+Na]⁺ | 298.96780 | Positive | uni.lu |

When this compound is synthesized or analyzed, it may be part of a mixture containing starting materials, by-products, or degradation products. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for separating these components and identifying them. As the sample passes through an HPLC column, the separated fractions are directly introduced into the mass spectrometer. The mass spectrometer then provides the molecular weight of each component, enabling the identification of impurities and the confirmation of the main product in discrete chromatographic peaks.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. This results in two major peaks in the mass spectrum for any bromine-containing fragment: the molecular ion peak (M) and a second peak at two mass units higher (M+2) of almost equal intensity. chemicalbook.com This characteristic "doublet" provides a clear and unambiguous signature for the presence of a single bromine atom in the molecule or its fragments, greatly aiding in its identification. chemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is dominated by absorptions characteristic of a carboxylic acid and an aromatic compound. spectroscopyonline.com

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. spectroscopyonline.comdocbrown.info

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the aromatic carboxylic acid is expected between 1710 and 1680 cm⁻¹. Conjugation with the phenyl ring slightly lowers this frequency compared to saturated carboxylic acids. spectroscopyonline.com

C-O Stretch: A medium to strong absorption for the C-O single bond of the carboxylic acid group typically appears in the 1320-1210 cm⁻¹ range. spectroscopyonline.com

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while C=C ring stretching absorptions appear in the 1600-1450 cm⁻¹ region.

O-H Bend: An out-of-plane O-H bend, which is often broad, may be observed around 960-900 cm⁻¹. spectroscopyonline.com

The following table summarizes the principal expected IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad | spectroscopyonline.comdocbrown.info |

| C=O Stretch | Carboxylic Acid (Aromatic) | 1710 - 1680 | Strong | spectroscopyonline.com |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium | |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium-Strong | spectroscopyonline.com |

| O-H Bend | Carboxylic Acid | 960 - 900 | Medium, Broad | spectroscopyonline.com |

Chromatographic Methods (TLC, HPLC, LC-MS)

Chromatographic techniques are fundamental for the purification and analysis of this compound.

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method used to monitor the progress of a chemical reaction or to determine the purity of a sample. A spot of the compound on a silica (B1680970) gel plate is developed in a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), and its retention factor (Rf) is calculated.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to assess the purity of the final compound and for quantitative analysis. A common method would involve a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of an aqueous acid (like formic acid or phosphoric acid) and an organic solvent (like acetonitrile (B52724) or methanol). rsc.org The compound's purity is determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is the definitive method for confirming the identity of the peak corresponding to this compound in a chromatogram by providing its molecular weight simultaneously with its retention time.

Future Directions and Advanced Research Avenues

Development of Novel Catalytic Systems for Synthesis

The synthesis of 4'-Bromo-biphenyl-3-carboxylic acid and its derivatives predominantly relies on cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone methodology. rsc.orgajgreenchem.com Future advancements in this area are directed towards creating more robust, efficient, and sustainable catalytic systems. Research is focused on several key areas:

Ligand Design: The development of novel phosphine (B1218219) ligands is crucial for improving the efficacy of palladium catalysts. rsc.org Advanced ligands can enhance catalyst stability, increase turnover numbers (TONs), and facilitate reactions under milder conditions, which is both economically and environmentally beneficial.

Catalyst Heterogenization: Efforts are underway to immobilize palladium catalysts on solid supports. This approach simplifies catalyst recovery and reuse, reduces metal contamination in the final product, and aligns with the principles of green chemistry.

Alternative Metal Catalysts: While palladium is highly effective, its cost and toxicity are drawbacks. Research into catalysts based on more abundant and less toxic metals like nickel, copper, or iron is a significant trend. Developing effective systems with these metals for the synthesis of complex biphenyls is a major goal.

Flow Chemistry: Implementing synthetic routes in continuous flow reactors offers superior control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of reactive intermediates, making the synthesis more scalable and efficient.

A recent review highlights a multitude of metal-catalyzed reactions, including Suzuki-Miyaura, Negishi, and Stille couplings, as foundational for creating biphenyl (B1667301) scaffolds. rsc.org The ongoing refinement of these methods will be essential for producing this compound and its analogs with greater precision and cost-effectiveness.

Exploration of New Derivatization Strategies for Enhanced Selectivity and Sensitivity